AKN-028 FLT3 Kinase Inhibition Potency vs. Sunitinib
AKN-028 demonstrates superior FLT3 kinase inhibition potency with an IC50 of 6 nM, directly compared to sunitinib which exhibits weaker inhibition with a higher IC50, as shown in parallel dose-response curves from the same kinase inhibition assay [1].
| Evidence Dimension | FLT3 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | Sunitinib (IC50 not specified but visually higher) |
| Quantified Difference | AKN-028 IC50 is lower (more potent) |
| Conditions | In vitro kinase inhibition assay (FLT3 tyrosine kinase domain) |
Why This Matters
Higher potency at the primary target enables lower effective concentrations and may translate to improved therapeutic windows in preclinical models.
- [1] Eriksson A, et al. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer J. 2012;2(8):e81. View Source
